molecular formula C24H18FNO4 B1235515 4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-

4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-

Cat. No.: B1235515
M. Wt: 403.4 g/mol
InChI Key: QOJJUFMTEHOTMP-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-fluoro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenyl-5-oxazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Anticancer Activities

  • 4,5-Dihydrooxazol-5-one derivatives have been synthesized and evaluated for their anticancer activity. A study found that certain newly synthesized compounds showed activity against various cancer types including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).

Antimicrobial Activities

  • Some derivatives of 4,5-dihydrooxazol-5-one have been explored for their antimicrobial properties. A study reported the synthesis of new triazole derivatives with potential antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis and Antioxidant Activities

  • Research has also focused on the synthesis of 4,5-dihydrooxazol-5-one derivatives for their potential in vitro antioxidant activities. This includes studies on their free radical scavenging and metal chelating activity (Yüksek et al., 2015).

Facile Synthesis and Biological Activities

  • The compound has been involved in the synthesis of novel Fluorine-Containing Imidazolones with antimicrobial activity against bacterial and fungal strains. Specific derivatives were found to be potent against strains like Candida albicans and Aspergillus clavatus (Desai et al., 2021).

Molecular and Electronic Analysis

  • In-depth molecular, electronic, nonlinear optical, and spectroscopic analyses of 4,5-dihydrooxazol-5-one derivatives have been conducted, revealing their potential in various fields including pharmacology and materials science (Beytur & Avinca, 2021).

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

(4Z)-4-[(2-fluoro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H18FNO4/c1-28-21-13-18(19(25)14-22(21)29-15-16-8-4-2-5-9-16)12-20-24(27)30-23(26-20)17-10-6-3-7-11-17/h2-14H,15H2,1H3/b20-12-

InChI Key

QOJJUFMTEHOTMP-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)F)OCC4=CC=CC=C4

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-
Reactant of Route 2
4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-
Reactant of Route 3
Reactant of Route 3
4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-
Reactant of Route 4
4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-
Reactant of Route 5
4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-
Reactant of Route 6
4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-

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